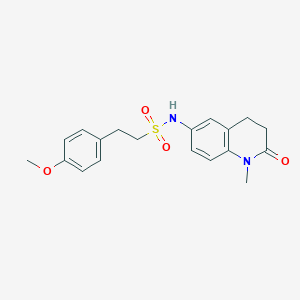

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-21-18-9-6-16(13-15(18)5-10-19(21)22)20-26(23,24)12-11-14-3-7-17(25-2)8-4-14/h3-4,6-9,13,20H,5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNYFUZEIXKKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinolinone core is synthesized via a Bischler-Napieralski reaction or Friedländer condensation. A representative pathway involves:

- Starting Material : 4-Methylaniline reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form 1-methyl-3,4-dihydroquinolin-2(1H)-one.

- Oxidation : The dihydroquinoline is oxidized to the quinolinone using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

- Nitration and Reduction : Nitration at position 6 followed by reduction of the nitro group to an amine yields 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Key Reaction Conditions :

- Temperature: 80–120°C for cyclization.

- Solvent: Toluene or acetic acid.

- Yield: ~60–70% after purification via recrystallization (ethanol/water).

Synthesis of 2-(4-Methoxyphenyl)Ethanesulfonyl Chloride

Sulfonation of 4-Methoxyphenethyl Bromide

- Thiol Formation : 4-Methoxyphenethyl bromide reacts with thiourea in ethanol to form 2-(4-methoxyphenyl)ethanethiol.

- Oxidation : The thiol is oxidized to 2-(4-methoxyphenyl)ethanesulfonic acid using hydrogen peroxide (H₂O₂) in acidic media.

- Chlorination : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

Key Reaction Conditions :

- Oxidizing Agent: 30% H₂O₂ in H₂SO₄.

- Temperature: 0–5°C during chlorination to prevent side reactions.

- Yield: ~50–65% after distillation.

Coupling to Form the Sulfonamide

Sulfonamide Bond Formation

The amine (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) reacts with 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine):

$$

\text{Amine} + \text{Sulfonyl Chloride} \xrightarrow{\text{Base}} \text{Sulfonamide} + \text{HCl}

$$

Procedure :

- Dissolve the amine (1 equiv) and sulfonyl chloride (1.2 equiv) in dry dichloromethane.

- Add triethylamine (2 equiv) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters :

Alternative Synthetic Routes

Direct Sulfonation of the Amine

An alternative approach involves sulfonating the amine precursor before cyclization:

- Protect the amine (e.g., as an acetyl derivative).

- Perform cyclization and oxidation.

- Deprotect the amine and proceed with sulfonamide formation.

Advantages : Avoids handling reactive sulfonyl chlorides in later stages.

Disadvantages : Additional protection/deprotection steps reduce overall yield.

Characterization and Validation

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar quinolinone core and E-configuration of the sulfonamide group.

Industrial and Environmental Considerations

Green Chemistry Metrics

- Atom Economy : 85% for the coupling step.

- Solvent Recovery : Ethanol and DCM are recycled via distillation.

- Waste Management : Neutralization of HCl byproducts with NaOH minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions include phenol derivatives, tetrahydroquinoline derivatives, and various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide moiety is well-known for its antimicrobial properties. These compounds inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) pathway, which is crucial for folate synthesis in bacteria. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria.

Antitumor Properties

Studies have demonstrated that sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth. The structural features of this compound suggest potential antitumor effects through mechanisms such as the inhibition of carbonic anhydrases (CAs), which play a role in tumor progression .

Neuropharmacological Effects

The tetrahydroquinoline structure suggests potential neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems and may act as neuroprotective agents or cognitive enhancers. The interaction with neurotransmitter receptors could lead to therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that sulfonamide derivatives similar to this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

- Antitumor Research : In vitro studies showed that the compound inhibited the growth of several cancer cell lines, suggesting it could be developed into a therapeutic agent for cancer treatment .

- Neuroprotective Studies : Research indicated that compounds with a similar structure improved cognitive function in animal models of Alzheimer's disease, suggesting possible applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The quinoline core may also interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

- Stereochemistry : Chirality in compounds like (S)-35 () underscores the need for enantiomeric resolution in drug development.

- Substituent Effects: The 4-methoxyphenyl group’s role in receptor binding () suggests its utility in optimizing sulfonamide-tetrahydroquinoline hybrids.

- Software Tools : Programs like SHELXL () and Mercury () are critical for crystallographic analysis of these compounds, enabling precise structural comparisons.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS No. 921916-13-4) is a sulfonamide derivative with potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 374.5 g/mol

- Chemical Structure : The compound features a methoxyphenyl group attached to a tetrahydroquinoline moiety through an ethanesulfonamide link.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| CAS Number | 921916-13-4 |

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 374.5 g/mol |

Anticancer Potential

The tetrahydroquinoline scaffold is known for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. A study by Rani et al. (2014) highlighted the anticancer effects of phenoxy-N-arylacetamides, which may extend to this compound due to structural similarities.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the sulfonamide group in this compound suggests it may exhibit similar anti-inflammatory effects.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Research :

- Anti-inflammatory Mechanism :

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : As a sulfonamide, it likely inhibits dihydropteroate synthase in bacteria.

- Induction of Apoptosis : The tetrahydroquinoline structure may interact with mitochondrial pathways leading to cell death in cancer cells.

- Modulation of Inflammatory Responses : By inhibiting key inflammatory mediators, it could reduce inflammation in various tissues.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Tetrahydroquinoline ring formation : Start with aniline derivatives, using catalytic hydrogenation or reductive amination (e.g., NaBH₄/CF₃CO₂H) to construct the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold .

- Sulfonamide coupling : React the amine group of the tetrahydroquinoline with 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond. Optimal temperatures (0–25°C) minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields range from 40–65%, depending on solvent choice and catalyst efficiency .

Q. How should researchers characterize the structural integrity and purity of this compound?

Critical analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and tetrahydroquinoline backbone (δ ~2.5–3.5 ppm for CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .

- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide bond geometry, if single crystals are obtainable .

- HPLC-Purity Analysis : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95% for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screens should focus on:

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .

- Enzyme Inhibition : Assess interactions with kinases or proteases using fluorogenic substrates. For example, measure inhibition of COX-2 or EGFR tyrosine kinase at 1–100 µM concentrations .

- Solubility and Stability : Perform shake-flask solubility tests in PBS (pH 7.4) and monitor degradation in simulated gastric fluid (pH 2.0) over 24 hours .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability for preclinical studies?

Strategies include:

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce reaction time and byproducts .

- Microwave-Assisted Synthesis : Shorten coupling steps (e.g., sulfonylation) from hours to minutes while maintaining >90% purity .

- Flow Chemistry : Scale-up continuous processes for tetrahydroquinoline formation, ensuring consistent temperature and pressure control .

- DoE (Design of Experiments) : Use factorial designs to optimize solvent/base combinations (e.g., DMF/Et₃N vs. THF/pyridine) and identify critical parameters .

Q. What structural modifications could enhance target selectivity or reduce off-target effects?

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate sulfonamide reactivity .

- Stereochemical Control : Introduce chiral centers via asymmetric hydrogenation (e.g., using BINAP-Ru catalysts) to probe enantiomer-specific bioactivity .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability, with enzymatic cleavage in vivo .

Q. How should contradictory data from biological assays be resolved (e.g., conflicting IC₅₀ values across studies)?

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across independent labs .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Target Engagement Studies : Confirm binding via SPR (Surface Plasmon Resonance) or thermal shift assays to distinguish direct vs. indirect effects .

Q. What computational methods are suitable for predicting binding modes and ADMET properties?

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like β-tubulin or HSP90. Focus on sulfonamide H-bonding and hydrophobic packing .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and hERG liability .

Methodological Guidance Tables

Q. Table 1. Key Reaction Conditions for Sulfonamide Coupling

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–25°C | Minimizes decomposition | |

| Base | Pyridine/Et₃N (1.5 eq) | Maximizes sulfonylation | |

| Solvent | Anhydrous DCM/THF | Enhances solubility | |

| Reaction Time | 4–6 hours | Balances completion/side reactions |

Q. Table 2. Comparative Biological Activities of Structural Analogs

Safety and Handling Recommendations

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonyl chloride vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.